[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate
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Overview
Description
[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate: is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dioxopyrrolidinyl moiety, and a methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate typically involves multi-step organic reactions. The process begins with the preparation of the core dioxopyrrolidinyl structure, followed by the introduction of the chlorophenyl and methoxyphenylmethyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolidinyl moieties.
Reduction: Reduction reactions may target the carbonyl groups within the dioxopyrrolidinyl structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound’s biological applications include its use as a probe in biochemical assays. Its ability to interact with specific proteins and enzymes makes it valuable for studying biological processes at the molecular level.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with biological targets suggest it may have applications in drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
Industrially, the compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds share a similar chlorophenyl group but differ in their overall structure and reactivity.
Uniqueness
The uniqueness of [1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3S/c1-32-21-12-10-17(11-13-21)16-27-25(28-19-7-3-2-4-8-19)33-22-15-23(30)29(24(22)31)20-9-5-6-18(26)14-20/h2-14,22H,15-16H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYNHYNJKVYWBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN=C(NC2=CC=CC=C2)SC3CC(=O)N(C3=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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